Isopropyltrichlorosilane

Description

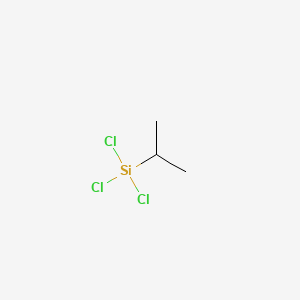

Isopropyltrichlorosilane (CAS 4170-46-1; molecular formula: C₃H₇Cl₃Si) is an organosilicon compound characterized by a trichlorosilyl group attached to an isopropyl moiety. Key physical properties include:

- Molecular weight: 177.53 g/mol

- Density: 1.195–1.196 g/cm³

- Boiling point: 116.4–123°C

- Flash point: 31.2°C

- Reactivity: Highly moisture-sensitive, undergoing rapid hydrolysis with water or proton solvents to generate hydrochloric acid .

It is typically a colorless to pale yellow liquid (or low-melting solid, depending on purity) and is widely used in surface modification, polymer synthesis, and as a precursor for functionalized silanes .

Properties

IUPAC Name |

trichloro(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-3(2)7(4,5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWLZOISJZHVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194504 | |

| Record name | Trichloro(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-46-1 | |

| Record name | Trichloro(1-methylethyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isopropyltrichlorosilane can be synthesized through several methods:

Direct Process: This involves the reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. The reaction is carried out in a stirred bed reactor at a temperature of around 220°C.

Reaction with Trichlorosilane: Another method involves the reaction of isopropyl alcohol with phosphoryl chloride and trichlorosilane.

Chemical Reactions Analysis

Isopropyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, this compound hydrolyzes to form isopropylsilanetriol and hydrochloric acid.

Alcoholysis: Reacting with alcohols, it forms isopropyltrialkoxysilanes and hydrochloric acid.

Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopropyltrichlorosilane involves its reactivity with nucleophiles, such as water and alcohols. The compound undergoes hydrolysis or alcoholysis, leading to the formation of silanol or alkoxysilane groups. These groups can further react with other compounds to form stable organosilicon structures. The molecular targets and pathways involved in these reactions are primarily related to the formation of silicon-oxygen and silicon-carbon bonds .

Comparison with Similar Compounds

Methyltrichlorosilane (CAS 75-79-6)

- Molecular formula : CH₃Cl₃Si

- Molecular weight : 149.48 g/mol

- Boiling point : 66.2°C

- Density : 1.273 g/cm³

- Key differences :

3-Chloropropyltrichlorosilane (CAS 2550-06-3)

- Molecular formula : C₃H₆Cl₄Si

- Molecular weight : 212.94 g/mol

- Key differences :

t-Butyltrichlorosilane

- Molecular formula : C₄H₉Cl₃Si

- Molecular weight : 191.59 g/mol

- Key differences :

Comparative Data Table

Biological Activity

Isopropyltrichlorosilane (IPTCS) is an organosilicon compound with the formula . It is primarily used in the synthesis of silane-based compounds and as a coupling agent in various applications. The biological activity of IPTCS has been a subject of interest due to its potential interactions with biological systems, particularly in the fields of biochemistry and materials science.

Chemical Structure:

this compound consists of a silicon atom bonded to three chlorine atoms and one isopropyl group. This unique structure allows it to participate in various chemical reactions, particularly those involving silanol groups.

Mechanism of Action:

IPTCS can interact with biological molecules through several mechanisms:

- Surface Modification: IPTCS can modify surfaces by forming siloxane bonds with hydroxyl groups on biomolecules, enhancing the stability and functionality of these molecules in biochemical assays.

- Enzyme Interaction: The presence of chlorosilane groups enables IPTCS to potentially inhibit or activate enzymes by covalently bonding with active sites or altering protein conformations .

- Cellular Effects: IPTCS has been observed to influence cellular processes such as signal transduction, gene expression, and metabolic pathways. Its interactions can modulate the activity of kinases and phosphatases, leading to changes in cellular functions.

Antimicrobial Properties

Research indicates that silane compounds, including IPTCS, exhibit antimicrobial properties. They can disrupt microbial membranes and inhibit growth by modifying the surface characteristics of materials, making them less hospitable to microbial colonization .

Cytotoxicity Studies

Studies have shown varying effects of IPTCS on different cell lines. At low concentrations, IPTCS may promote cellular proliferation and tissue repair; however, at higher concentrations, it has demonstrated cytotoxic effects leading to apoptosis and cellular damage.

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control group |

| 10 | 95 | No significant effect |

| 50 | 70 | Moderate cytotoxicity |

| 100 | 40 | High cytotoxicity |

Case Studies

- In Vitro Studies: A study investigated the effects of IPTCS on human fibroblast cells. Results indicated that IPTCS at concentrations above 50 µM reduced cell viability significantly due to induced oxidative stress.

- Surface Functionalization: Another study utilized IPTCS for functionalizing silica nanoparticles used in drug delivery systems. The modified nanoparticles showed enhanced biocompatibility and drug loading efficiency compared to unmodified counterparts .

Pharmacokinetics

The pharmacokinetics of IPTCS involves its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption: IPTCS is a liquid at room temperature, facilitating its absorption through biological membranes.

- Distribution: Once absorbed, it can distribute through bodily fluids, potentially interacting with various biomolecules.

- Metabolism: The metabolic pathways for IPTCS are not fully elucidated; however, hydrolysis may lead to the formation of isopropanol and silanol derivatives.

- Excretion: Excretion pathways are likely through urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.